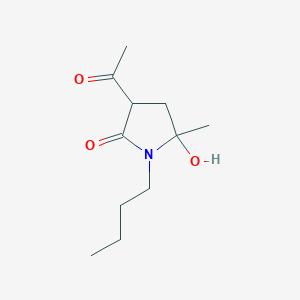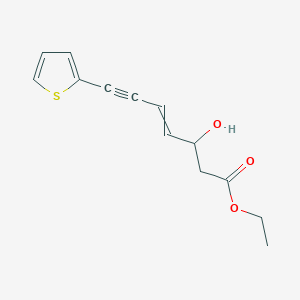
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds due to their versatile biological activities and pharmaceutical applications . This compound is characterized by its unique structure, which includes an acetyl group, a butyl chain, a hydroxy group, and a methyl group attached to a pyrrolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butyl-substituted pyrrolidinone with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Applications De Recherche Scientifique
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A simpler analog without the acetyl, butyl, hydroxy, and methyl substitutions.
5-Hydroxy-5-methylpyrrolidin-2-one: Lacks the acetyl and butyl groups but retains the hydroxy and methyl substitutions.
Uniqueness: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the butyl chain increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propriétés
Numéro CAS |
62672-64-4 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-4-5-6-12-10(14)9(8(2)13)7-11(12,3)15/h9,15H,4-7H2,1-3H3 |
Clé InChI |
DVXALUKNZMLHSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(CC1(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)









![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
